molecular formula C11H6Cl2N4 B2682172 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320417-01-4

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2682172
CAS No.: 320417-01-4
M. Wt: 265.1
InChI Key: VXIOVAGKZKUPKN-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2,4-dichlorophenyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions and solvent-free environment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of scalable microwave-assisted synthesis and heterogeneous catalysis with magnetic nanoparticles suggests potential routes for large-scale production. These methods offer advantages such as reduced reaction times, higher yields, and easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Microwave Irradiation: Used for catalyst-free synthesis.

    Schiff Base Zinc (II) Complex: Used as a catalyst for solvent-free reactions.

    Nucleophiles: For substitution and condensation reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and condensed heterocyclic systems, which can exhibit diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of various biologically active molecules sets it apart from other similar compounds.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIOVAGKZKUPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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